Propargylcholine
Overview
Description
Propargylcholine is a molecular tool used to study the biochemical and metabolic processes of Choline-containing phospholipids in cells . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargylcholine is involved in the synthesis of phosphatidylcholine through CCTβ3 activation on lipid droplets, which is crucial for sustaining autophagy and long-term cell survival . Another approach involves the use of propargylsilanes for deoxygenative bispropargylation .Molecular Structure Analysis
Propargylcholine bromide contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular formula is C7H14BrNO .Chemical Reactions Analysis
Propargylcholine phospholipids can be analyzed by MS. The routine employs 1-radyl-2-lyso-sn-glycero-3-phosphopropargylcholines as labeled lysophosphatidylcholine precursors, which upon cellular conversion direct the traceable tag with superb specificity and efficiency to the primary target lipid class .Physical And Chemical Properties Analysis
Propargylcholine has a molecular weight of 208.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors. It has three rotatable bonds. Its exact mass and monoisotopic mass are 207.02588 g/mol. Its topological polar surface area is 20.2 Ų .Scientific Research Applications
1. Magnetic Resonance Hyperpolarization
Propargylcholine has been utilized in enhancing magnetic resonance imaging (MRI) signals. Specifically, -Propargylcholine was synthesized and hydrogenated with para-H to transfer spin order to the resonance, enhancing the MRI signal. This method, involving parahydrogen-induced polarization, increases the MRI signal by about 3000 times, providing insights into improved imaging techniques (Reineri et al., 2012).
2. Phospholipid Detection via Mass Spectrometry
In a novel method for analyzing propargylcholine phospholipids by mass spectrometry (MS), propargylcholine replaces the choline head group in phospholipids, which are abundant components of cellular membranes and crucial in biological functions. This method uses labeled lysophosphatidylcholine precursors for highly specific and sensitive MS detection, offering new insights into choline phospholipid metabolism in brain endothelial cells (Yaghmour et al., 2021).
3. Fluorescence Imaging in Plant Lipid Research
Propargylcholine has been used in bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. It allows the labeling and visualization of specific lipid classes in plant cells, providing a direct way to tag and visualize specific lipid molecules. This method is crucial for studying the dynamic structural and signaling roles of lipids in plant cells (Paper et al., 2018).
4. In Vivo Metabolic Labeling and Imaging
Propargylcholine has been developed as a method to label choline-containing phospholipids in vivo, based on the metabolic incorporation of the choline analog into phospholipids. This approach enables the visualization of phospholipid synthesis, turnover, and subcellular localization in cells and mouse tissues by both fluorescence and electron microscopy. It provides a robust method for studying the cell biology of Cho phospholipids (Jao et al., 2009).
5. Choline Catabolism Inhibition in Bacteria
Propargylcholine has been shown to inhibit choline catabolism in Pseudomonas aeruginosa and other aerobic choline-catabolizing bacteria. It acts by inhibiting Dgc enzyme-catalyzed dimethylglycine demethylation. This inhibition can be critical in studying bacterial choline catabolism in clinical and environmental isolates, and could be a useful tool for studying proteobacterial choline catabolism in situ (Fitzsimmons et al., 2011).
Future Directions
properties
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUCZDUIQLBJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC#C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylcholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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